![molecular formula C10H14ClNO2S B3339497 (R)-2-(Thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049732-20-8](/img/structure/B3339497.png)
(R)-2-(Thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(R)-2-(Thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as (R)-TPC, is a chemical compound that has been widely used in scientific research. It is a chiral amino acid derivative that has shown promising results in various studies, particularly in the field of neuroscience.
Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, which include “®-alpha-(3-thiophenylmethyl)-proline-HCl”, are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Anti-Inflammatory Drugs
Thiophene derivatives have been proven to be effective anti-inflammatory drugs . Given the structural similarity, “®-alpha-(3-thiophenylmethyl)-proline-HCl” could potentially be used in the development of new anti-inflammatory medications.
Anti-Psychotic Drugs
Thiophene derivatives have also been used in the development of anti-psychotic drugs . This suggests that “®-alpha-(3-thiophenylmethyl)-proline-HCl” could potentially be used in this field as well.
Anti-Arrhythmic Drugs
Thiophene derivatives have shown potential as anti-arrhythmic drugs . This could be another potential application for “®-alpha-(3-thiophenylmethyl)-proline-HCl”.
Anti-Anxiety Drugs
Thiophene derivatives have been used in the development of anti-anxiety drugs . This suggests that “®-alpha-(3-thiophenylmethyl)-proline-HCl” could potentially be used in this field as well.
Anti-Fungal Drugs
Thiophene derivatives have shown potential as anti-fungal drugs . This could be another potential application for “®-alpha-(3-thiophenylmethyl)-proline-HCl”.
properties
IUPAC Name |
(2R)-2-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.ClH/c12-9(13)10(3-1-4-11-10)6-8-2-5-14-7-8;/h2,5,7,11H,1,3-4,6H2,(H,12,13);1H/t10-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFPEFPLTQBYOT-HNCPQSOCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CSC=C2)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CSC=C2)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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